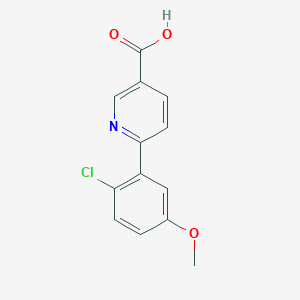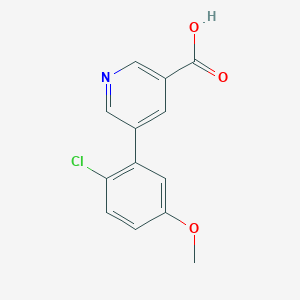
4-(2-Chloro-5-methoxyphenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-5-methoxyphenyl)picolinic acid is a chemical compound that belongs to the class of phenylpicolinic acids.
Vorbereitungsmethoden
The synthesis of 4-(2-Chloro-5-methoxyphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds under mild and functional group tolerant conditions . The general synthetic route includes the following steps:
Starting Materials: The reaction begins with 2-chloro-5-methoxyphenylboronic acid and 4-bromopyridine-2-carboxylic acid.
Catalyst and Reagents: Palladium(II) acetate is used as a catalyst, and potassium carbonate as a base.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures.
Product Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
4-(2-Chloro-5-methoxyphenyl)picolinic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-5-methoxyphenyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as a serotonin receptor antagonist, which could have implications in neurological research.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating conditions related to serotonin imbalance.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Chloro-5-methoxyphenyl)picolinic acid involves its interaction with serotonin receptors. As a serotonin receptor antagonist, it binds to these receptors and inhibits their activity. This interaction can modulate various physiological processes, including mood regulation and neurotransmission . The molecular targets include serotonin receptors, and the pathways involved are related to serotonin signaling.
Vergleich Mit ähnlichen Verbindungen
4-(2-Chloro-5-methoxyphenyl)picolinic acid can be compared with other phenylpicolinic acids and serotonin receptor antagonists:
Picolinic Acid: A natural compound known for its role in zinc transport and antiviral properties.
Picloram: A herbicide that belongs to the same class of compounds but has different applications.
Eigenschaften
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-9-2-3-11(14)10(7-9)8-4-5-15-12(6-8)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCZFXPAXDNBOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid](/img/structure/B6391800.png)
![2-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391814.png)
![5-[5-(Methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391816.png)
![5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid](/img/structure/B6391833.png)
![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391846.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]isonicotinic acid](/img/structure/B6391848.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391849.png)

![6-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-YL]nicotinic acid](/img/structure/B6391860.png)





